N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at the 1-position and a 5-ethylthiophene-2-sulfonamide moiety at the 7-position. Its benzenesulfonyl group enhances electron-withdrawing properties and steric bulk, while the ethyl substituent on the thiophene ring increases lipophilicity compared to methyl analogs.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-2-18-12-13-21(28-18)29(24,25)22-17-11-10-16-7-6-14-23(20(16)15-17)30(26,27)19-8-4-3-5-9-19/h3-5,8-13,15,22H,2,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPLSQBARGRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . Another approach involves the use of sulfonyl azides as sulfonyl donors in sulfonation reactions . Industrial production methods often employ environment-friendly one-pot tandem protocols involving reagents like 1,2-dichloroethane and strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene .
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and alcohols
Common reagents used in these reactions include benzenesulfonyl chloride, sodium hydroxide, and various catalysts. Major products formed from these reactions include sulfonamides and sulfonamide esters .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Biology: It has been studied for its antibacterial and antiviral properties.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals and other bioactive substances.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in bacterial membrane synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The closest structural analog identified is N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide (G512-0292) . Key differences lie in the substituents:
- Tetrahydroquinoline 1-position: Benzenesulfonyl (target compound) vs. benzoyl (G512-0292).
- Thiophene 5-position : Ethyl (target) vs. methyl (G512-0292).
Table 1: Comparative Physicochemical Data
*Theoretical estimates based on structural modifications to G512-0292.
Key Observations:
The benzenesulfonyl group (SO₂Ph) introduces stronger electron-withdrawing effects and higher polarity than benzoyl (COPh), which may counteract the logP increase from the ethyl group.
Hydrogen Bonding and Solubility :
- The additional sulfonyl oxygen in the target compound increases hydrogen bond acceptors (7 vs. 6) and polar surface area, likely reducing passive diffusion but improving solubility in polar solvents.
Metabolic Stability :
- Ethyl substituents generally confer greater metabolic stability than methyl groups due to reduced oxidative metabolism, suggesting a longer half-life for the target compound.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure incorporates both a tetrahydroquinoline moiety and a sulfonamide group, suggesting potential biological activities that warrant thorough investigation. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C₁₉H₁₉N₃O₄S₂
Molecular Weight: 421.50 g/mol
CAS Number: 946298-47-1 .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. This inhibition can disrupt bacterial folate synthesis pathways, leading to antimicrobial effects .
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against a range of pathogens. The sulfonamide functionality is particularly noted for its role in antibiotic activity .
Antibacterial Properties
A study evaluating the antibacterial efficacy of related sulfonamides demonstrated that compounds with similar structural features exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition at relatively low concentrations .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | TBD | TBD |
Cytotoxicity Assays
In vitro cytotoxicity assays on cancer cell lines (e.g., A549 lung carcinoma and MCF7 breast cancer cells) have shown that related compounds can induce apoptosis and inhibit cell proliferation. The IC₅₀ values for these assays provide insights into the potential therapeutic applications of this class of compounds .
| Cell Line | IC₅₀ (µg/mL) | Compound Tested |
|---|---|---|
| A549 | 10.07 | Compound A |
| MCF7 | 13.21 | Compound B |
| TBD | TBD | This compound |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation: The introduction of the benzenesulfonyl group is generally performed via nucleophilic substitution reactions.
- Final Modifications: Additional functional groups (like ethyl thiophene) are introduced through coupling reactions.
These synthetic routes are crucial for optimizing yield and purity in both laboratory and industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
